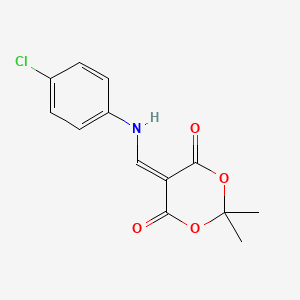![molecular formula C22H23N3O4S B2731111 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 921525-40-8](/img/structure/B2731111.png)
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzo[d][1,3]dioxole, imidazole, thioether, and amide group. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The imidazole group is a type of heterocycle that is a part of many important biological molecules, including the amino acid histidine and the neurotransmitter histamine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the aromatic benzo[d][1,3]dioxole and imidazole groups could potentially allow for pi-stacking interactions, which could impact the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole group can act as a nucleophile in substitution reactions, while the amide group can participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group could increase the compound’s solubility in water, while the aromatic groups could increase its stability .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Derivatives
The compound "2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide" plays a crucial role in the synthesis of various heterocyclic compounds, which have significant implications in medicinal chemistry and drug design. Studies have explored its utility in generating diverse heterocycles through cascade reactions and modification processes, showcasing its versatility as a starting material or intermediate for constructing complex molecular architectures with potential biological activities.
Cascade Reactions for Heterocycle Synthesis : Thioureido-acetamides, closely related to the compound , have been utilized in one-pot cascade reactions to synthesize various heterocyclic structures, such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines. These reactions demonstrate excellent atom economy and provide benign access to significant heterocycles (Schmeyers & Kaupp, 2002).
Synthesis of Imidazole Derivatives : The reaction of imidazole-2-thione derivatives with various reagents has been explored to afford compounds like 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide and its further derivatives. These synthetic pathways underscore the compound's role in generating new imidazole derivatives with potential antimicrobial activities (Salman, Abdel-Aziem, & Alkubbat, 2015).
Antimicrobial and Antioxidant Agents : The design and synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, derived from compounds related to "this compound", have been investigated for their potent antimicrobial and antioxidant activities. These studies highlight the potential of such derivatives in addressing various microbial infections and oxidative stress-related disorders (Naraboli & Biradar, 2017).
Propiedades
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-13-18-11-24-22(25(18)12-17-6-7-19-20(10-17)29-15-28-19)30-14-21(27)23-9-8-16-4-2-1-3-5-16/h1-7,10-11,26H,8-9,12-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTTWGUBMXGSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC(=O)NCCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)
![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)

